2-(dipropylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dipropylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and is further functionalized with various substituents, including a dipropylamino group and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One possible route includes the initial formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the dipropylamino and thiazolidinone groups through nucleophilic substitution and condensation reactions, respectively. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dipropylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and thiazolidinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(dipropylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which may provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its role as a therapeutic agent or a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methyl-4-propyl [1,2,4]triazolo [1,5-a]pyrimidin-5 (4H)-one
- 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-(dipropylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the specific arrangement of its heterocyclic core. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H26N4O2S2 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O2S2/c1-5-10-23(11-6-2)18-15(12-16-20(27)24(7-3)21(28)29-16)19(26)25-13-14(4)8-9-17(25)22-18/h8-9,12-13H,5-7,10-11H2,1-4H3/b16-12- |
InChI Key |
RMSZZYKOLIAPAX-VBKFSLOCSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC |
Origin of Product |
United States |
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